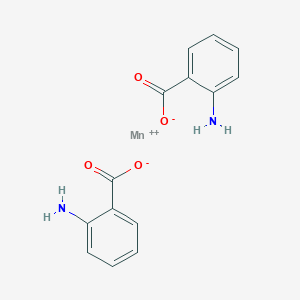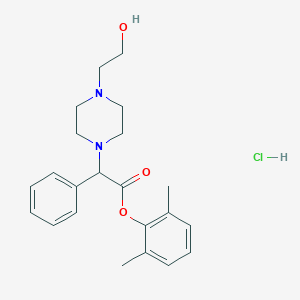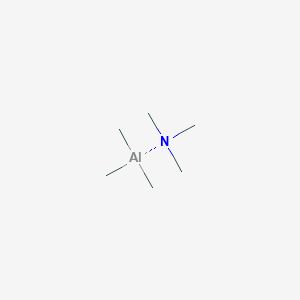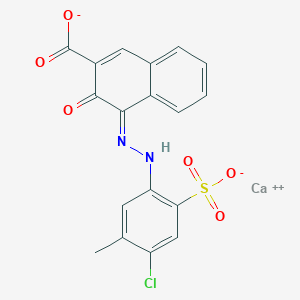
4-Butil-4H-1,2,4-triazol
Descripción general
Descripción
4-Butyl-4H-1,2,4-triazole, also known as 4-Butyl-4H-1,2,4-triazole, is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Butyl-4H-1,2,4-triazole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Butyl-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butyl-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas
4-Butil-4H-1,2,4-triazol: se ha estudiado por sus potentes propiedades antimicrobianas. Es particularmente efectivo contra una gama de bacterias y hongos, lo que lo convierte en un compuesto valioso en el desarrollo de nuevos antibióticos y agentes antifúngicos . El anillo triazol es una estructura central en muchos fármacos de uso clínico, como fluconazol e itraconazol, que son conocidos por su actividad antifúngica .
Investigación anticancerígena
Los derivados de triazbutil han mostrado promesa en la investigación anticancerígena. Se pueden diseñar para dirigirse a células cancerosas específicas sin dañar las células sanas, ofreciendo una vía potencial para el desarrollo de terapias contra el cáncer más efectivas y menos tóxicas .
Tratamientos antivirales
La estructura central del triazol también es significativa en el diseño de fármacos antivirales. Los derivados de triazbutil podrían sintetizarse para mejorar la eficacia de los medicamentos antivirales existentes o para crear tratamientos novedosos para infecciones virales .
Desarrollo agroquímico
En la agricultura, los derivados de This compound sirven como base para el desarrollo de nuevos agroquímicos, incluidos fungicidas y reguladores del crecimiento. Estos compuestos pueden ayudar a aumentar los rendimientos de los cultivos y proteger las plantas de las enfermedades .
Ciencia de materiales
Triazbutil tiene aplicaciones en la ciencia de materiales debido a sus propiedades de inhibición de la corrosión. Se utiliza en el desarrollo de recubrimientos y materiales que requieren protección a largo plazo contra la corrosión .
Optoelectrónica
Los derivados de triazbutil exhiben propiedades luminiscentes, lo que los hace adecuados para su uso en dispositivos optoelectrónicos. Se pueden utilizar en la creación de LED, células solares y otros materiales emisores de luz .
Fármacos analgésicos y antiinflamatorios
El anillo triazol es un componente en la síntesis de fármacos analgésicos y antiinflamatorios. Estos fármacos pueden proporcionar alivio del dolor y reducir la inflamación en diversas afecciones médicas .
Organocatálisis
This compound: participa en la organocatálisis, que es un subcampo de la catálisis que se centra en la aceleración de reacciones químicas utilizando compuestos orgánicos. Los derivados de triazbutil pueden actuar como catalizadores en una variedad de reacciones orgánicas, mejorando su velocidad y eficiencia .
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Butyl-4H-1,2,4-triazole, also known as Triazbutil, is a triazole compound . Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
Triazole compounds are known to bind to their targets via the nitrogen atoms in the triazole ring . This interaction can lead to changes in the target’s function, which can have various downstream effects .
Biochemical Pathways
Triazole compounds are known to have diverse biological activities, suggesting that they may affect multiple pathways .
Result of Action
Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-tubercular, antihelmintic, analgesic, anti-inflammatory, cyclooxygenase inhibitor, anticancer, anticonvulsant, antioxidant, anti-malarial, and other anticipated activities .
Action Environment
Some triazole compounds have been shown to exhibit luminescence, suggesting that their action may be influenced by light . Additionally, some triazole syntheses have been reported to occur in environments that include air, moisture, and biological applications .
Análisis Bioquímico
Biochemical Properties
4-Butyl-4H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant antimicrobial activity, interacting with bacterial enzymes and proteins to inhibit their function . For instance, 4-Butyl-4H-1,2,4-triazole can bind to the active sites of enzymes, thereby inhibiting their catalytic activity and disrupting essential biochemical pathways in microorganisms . Additionally, it has been observed to interact with fungal enzymes, making it a potential antifungal agent .
Cellular Effects
The effects of 4-Butyl-4H-1,2,4-triazole on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In bacterial cells, 4-Butyl-4H-1,2,4-triazole disrupts cell wall synthesis and protein synthesis, leading to cell death . In mammalian cells, it has been observed to affect cell proliferation and apoptosis by altering the expression of specific genes involved in these processes . Furthermore, 4-Butyl-4H-1,2,4-triazole can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 4-Butyl-4H-1,2,4-triazole involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . For example, 4-Butyl-4H-1,2,4-triazole can bind to the active sites of enzymes, leading to competitive inhibition and subsequent disruption of enzymatic activity . Additionally, it has been shown to interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions collectively contribute to the compound’s antimicrobial and antifungal properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Butyl-4H-1,2,4-triazole have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 4-Butyl-4H-1,2,4-triazole remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cytotoxic effects, highlighting the importance of monitoring its stability and degradation products .
Dosage Effects in Animal Models
The effects of 4-Butyl-4H-1,2,4-triazole vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as antimicrobial and antifungal activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which 4-Butyl-4H-1,2,4-triazole is effective without causing significant toxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-Butyl-4H-1,2,4-triazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of 4-Butyl-4H-1,2,4-triazole can further interact with other metabolic enzymes, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound .
Transport and Distribution
The transport and distribution of 4-Butyl-4H-1,2,4-triazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific tissues where it exerts its effects . The localization and accumulation of 4-Butyl-4H-1,2,4-triazole are influenced by its interactions with cellular transporters and binding proteins, which determine its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 4-Butyl-4H-1,2,4-triazole plays a significant role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 4-Butyl-4H-1,2,4-triazole may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
4-butyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-3-4-9-5-7-8-6-9/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMKCDYJHAQMCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042484 | |
| Record name | Triazbutil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16227-10-4 | |
| Record name | Triazbutil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16227-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triazbutil [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016227104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triazbutil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butyl-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAZBUTIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9JT714MEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 4-Butyl-4H-1,2,4-triazole (Triazbutil) used in this study on wheat rust?
A: The study aimed to evaluate how different fertilizer treatments affected the slow rusting characteristics of three wheat cultivars. To isolate the effects of stem rust (caused by Puccinia graminis f.sp. tritici) from leaf rust (caused by Puccinia recondita f.sp. tritici) in some experiments, researchers used 4-Butyl-4H-1,2,4-triazole (Triazbutil) as a fungicide. The compound effectively prevented leaf rust development, allowing for a focused analysis of stem rust progression under various fertilizer regimes [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)
![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)







![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)




